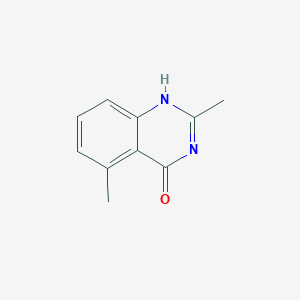

2,5-Dimethylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)10(13)12-7(2)11-8/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBRIOBWJIBWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602325 | |

| Record name | 2,5-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147006-56-2 | |

| Record name | 2,5-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and in Silico Studies of 2,5 Dimethylquinazolin 4 1h One and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a vital tool in computational chemistry for predicting molecular properties. wikipedia.orgyoutube.com

HOMO-LUMO Energy Gap Analysis and Global Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comnih.govedu.krd A smaller gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. edu.krd

DFT calculations are employed to determine the energies of the HOMO and LUMO, and from these, the HOMO-LUMO gap. researchgate.net For quinazolinone derivatives, a smaller HOMO-LUMO energy gap has been associated with higher biological activity. sapub.orgresearchgate.net This is because a smaller gap can enhance the stabilizing interactions between a drug molecule and its receptor. researchgate.net

Global chemical reactivity indices provide further insights into the chemical behavior of molecules. These descriptors, which can be calculated from HOMO and LUMO energies, include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." edu.krd

Chemical Softness (S): The reciprocal of chemical hardness.

Chemical Potential (μ): The escaping tendency of an electron cloud. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com

Studies on various quinazolinone analogs have shown that these reactivity indices can be correlated with their biological activities. sapub.orgnih.gov For instance, a lower chemical hardness value for certain quinazolinone derivatives was consistent with their smaller HOMO-LUMO gaps, indicating higher reactivity. sapub.org

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ ≈ (εL + εH) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (εL - εH) | Indicates resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of chemical hardness. |

| Chemical Potential (μ) | μ ≈ -(εL + εH) / 2 | Represents the escaping tendency of electrons. scirp.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering upon electron acceptance. mdpi.com |

Table 1: Global Chemical Reactivity Indices and their Formulas. εH and εL represent the energies of the HOMO and LUMO, respectively.

Modulation of Solute Conformation and Selectivity by Solvent Spheres

The surrounding solvent can significantly influence the conformation and, consequently, the reactivity and selectivity of a molecule. nih.gov DFT calculations can be performed in the presence of a solvent model to simulate these effects. For instance, calculations in both the gas phase and an aqueous phase have shown that the HOMO-LUMO energy gap of some molecules can decrease in the aqueous phase, suggesting increased reactivity. mdpi.com This highlights the importance of considering the solvent environment when studying the properties of molecules like 2,5-dimethylquinazolin-4(1H)-one and its analogs, especially when predicting their behavior in biological systems.

Molecular Docking Studies for Ligand-Target Interaction Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is a valuable tool in drug discovery for understanding how a ligand (a small molecule) might interact with a protein target. nih.govnih.govrjsocmed.com

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a protein's active site. mdpi.comnih.gov In the context of quinazolinone derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action. For example, docking studies have shown that quinazolinone analogs can bind to the active sites of various enzymes implicated in diseases like cancer, such as EGFR tyrosine kinase and PARP-1. nih.govrjsocmed.com The predicted binding modes often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.netresearchgate.net The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. researchgate.net Lower binding energies generally indicate a more stable complex and potentially higher inhibitory activity. Docking results for some quinazolinone derivatives have shown good correlation with their experimentally determined biological activities. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govyoutube.com QSAR models are developed by correlating the biological activity of compounds with their molecular descriptors, which are numerical representations of their structural, physicochemical, or electronic properties. nih.govresearchgate.net

QSAR studies on quinazoline (B50416) derivatives have been used to predict their anticancer activities. researchgate.net These models can help in understanding which molecular features are important for activity and can be used to predict the activity of new, unsynthesized compounds. nih.govjapsonline.com The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model generation using statistical methods like multiple linear regression, and rigorous validation to ensure its predictive power. japsonline.commdpi.com Successful QSAR models can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Conformational Analysis and Molecular Stability Assessments

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its target. nih.gov Computational methods can be used to perform conformational analysis and assess the relative stability of different conformations.

DFT calculations can be used to determine the optimized geometry of a molecule, which corresponds to its lowest energy and most stable conformation. nih.govnih.gov By comparing the energies of different possible conformations, the most stable arrangement of atoms in the molecule can be identified. This information is crucial for understanding the molecule's shape and how it might fit into a protein's binding site. For quinazolinone derivatives, understanding their stable conformations is a key step in rational drug design.

Structure Activity Relationships Sar in Quinazolinone Derivatives Relevant to 2,5 Dimethylquinazolin 4 1h One Research

Positional Impact of Substituents on Pharmacological Profiles

The substitution pattern on the quinazolinone ring system significantly influences the biological activity of the resulting compounds. nih.gov Key positions for modification that have been extensively studied include positions 2, 3, 4, 6, and 8. nih.govnih.gov

Structure-activity relationship (SAR) studies have consistently highlighted the importance of substituents at positions 2, 6, and 8 of the quinazolinone ring system in dictating the pharmacological activities of these compounds. nih.govnih.gov The nature of the substituent at the 2-position is particularly critical, with methyl, amine, or thiol groups often being essential for antimicrobial activities. nih.gov For instance, in a series of 2,3,6-trisubstituted-4(3H)-quinazolinones, all tested compounds demonstrated anticancer activity. nih.gov The presence of a chlorine atom at the 2-position has also been shown to be important for cytotoxicity. rsc.org

Substitutions on the benzene (B151609) ring portion of the quinazolinone, specifically at positions 6 and 8, also play a significant role. The presence of a halogen atom at these positions can enhance antimicrobial activities. nih.gov Scaffold-hopping modifications at the 6-position have led to the development of potent insecticidal agents. acs.org For example, replacing a heptafluoroisopropyl (B10858302) moiety with pyridine-based analogues at this position resulted in compounds with significant insecticidal activity. acs.org

The following table summarizes the impact of various substituents at these key positions on the pharmacological profile of quinazolinone derivatives.

| Position | Substituent | Resulting Pharmacological Activity |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity nih.gov |

| 2 | Propyl | Potent anti-cancer activity rsc.org |

| 2 | (2-hydroxyl-2-methylpropyl)pyrazole | Improved pharmacokinetic profile nih.gov |

| 6, 7 | -OCH3 groups | Essential for cytotoxicity rsc.org |

| 6, 8 | Halogen atom | Improved antimicrobial activity nih.gov |

| 6 | Pyridine-based analogues | Potent insecticidal activity acs.org |

The substituent at the 3-position of the quinazolinone ring offers a strategic point for modification to modulate biological activity. The introduction of various heterocyclic moieties at this position has been shown to enhance the pharmacological profile of the parent compound. nih.gov For example, the presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activities. nih.gov

Studies have shown that incorporating five-membered heterocyclic rings, such as oxadiazoles (B1248032) and thiadiazoles, at position 3 can lead to significant anticonvulsant activity. nih.gov In one study, six compounds bearing such heterocyclic systems at position 3 were found to be active anticonvulsants. nih.gov Similarly, the incorporation of an oxadiazole ring at the 1- and 3-positions of a quinazoline-2,4(1H,3H)-dione scaffold resulted in a significantly more potent antibacterial agent. nih.gov

The orientation of the substituent at position 3 can also be critical. For instance, in a series of DHFR inhibitors, analogues with a 5-substituted benzimidazole (B57391) at the 3-position of the quinazolinone showed greater inhibition compared to those with a 6-substituted benzimidazole, highlighting the importance of the substituent's spatial arrangement. rsc.org

The table below illustrates the effect of different substituents at position 3 on the activity of quinazolinone derivatives.

| Position | Substituent | Resulting Pharmacological Activity |

| 3 | Substituted aromatic ring | Essential for antimicrobial activity nih.gov |

| 3 | Oxadiazoles, Thiadiazoles | Significant anticonvulsant activity nih.gov |

| 3 | Oxadiazole ring | Potent antibacterial activity nih.gov |

| 3 | 5-substituted benzimidazole | Greater DHFR inhibition rsc.org |

Substituents at the 4-position of the quinazolinone ring, particularly amine or substituted amine groups, have been shown to significantly influence the antimicrobial properties of these derivatives. nih.gov The 4-aminoquinazoline backbone is a key structural feature in many kinase inhibitors, including several FDA-approved anti-tumor drugs. researchgate.net

For instance, the combination of an S-phenylmorpholine substitution at the 4-position and a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position resulted in analogues with comparable potency and a markedly improved pharmacokinetic profile in a series of BET family inhibitors. nih.gov

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms, or stereochemistry, can play a crucial role in the biological activity of quinazolinone derivatives. The spatial orientation of substituents can affect how a molecule interacts with its biological target.

For example, in the optimization of quinazoline-based BET family inhibitors, it was found that the S-configuration was preferred for the phenylmorpholine substitution at the 4-position. nih.gov The S-enantiomer of one lead compound retained comparable binding affinity to its racemic counterpart. nih.gov This demonstrates that a specific stereoisomer can be more active, leading to the development of more potent and selective drugs.

Case Studies and Lead Optimization in Dimethylated Quinazolinone Series

Lead optimization is a critical process in drug discovery that involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. In the context of dimethylated quinazolinone series, several case studies highlight the strategies employed to enhance their therapeutic potential.

One approach to prevent potential metabolism of a side chain involved the preparation of several analogues with gem-dimethyl groups. nih.gov This strategy aimed to block metabolic pathways and improve the drug's stability and duration of action.

In another example of lead optimization, extensive modifications of a quinazoline-based lead compound were undertaken. nih.gov The combination of a (2-hydroxyl-2-methylpropyl)pyrazole at the 2-position and an S-phenylmorpholine at the 4-position maintained binding affinity and cellular activity while significantly improving the pharmacokinetic profile. nih.gov Further optimization at the 6-position, where an N-methyl 3-methylpyridone was found to be an excellent alternative to a dimethylisoxazole, led to the identification of highly efficacious inhibitors in in vivo models. nih.gov

A lead optimization strategy was also utilized in the design of new quinazoline (B50416) derivatives as multi-targeting agents for Alzheimer's disease. nih.gov This approach led to the identification of compounds with significant inhibitory activity against both human cholinesterases and β-secretase enzymes, demonstrating the power of iterative design and synthesis in developing novel therapeutics. nih.gov

Pharmacological Research and Molecular Mechanisms of Action for Quinazolinone Scaffolds

Anticancer Activities: Molecular Targets and Pathways

Quinazolinone derivatives have emerged as a significant class of compounds in oncology, demonstrating the ability to interfere with various stages of cancer cell proliferation and survival. mdpi.comresearchgate.net Several quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib, have received FDA approval for cancer treatment. nih.gov The anticancer effects of these compounds are attributed to their ability to interact with a range of molecular targets crucial for tumor growth and progression. nih.gov

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor - EGFR)

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). benthamdirect.comresearchgate.net EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. mdpi.com Its dysregulation is a common feature in many cancers. tandfonline.com

Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its signaling cascade. tandfonline.comnih.gov Research has led to the development of several generations of these inhibitors, including those effective against resistance mutations. nih.gov For instance, some 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibitory activity against various cancer cell lines by targeting EGFR. mdpi.com

Numerous studies have synthesized and evaluated novel quinazolinone derivatives as EGFR inhibitors. For example, a series of 6,7-dialkoxy-4-phenylamino-quinazolines were designed to fit within the EGFR TK binding site, with one derivative demonstrating high inhibitory activity. mdpi.com Another study reported on quinazolin-4(3H)-one derivatives with potent, sub-micromolar antiproliferative activity against lung cancer cell lines through EGFR inhibition. tandfonline.com The table below summarizes the activity of selected quinazolinone derivatives against EGFR.

| Compound ID | Target Cancer Cell Line(s) | IC50 Value (EGFR) | Source |

| Compound 6d | NSC lung cancer NCI-H460 | 0.069 ± 0.004 µM | tandfonline.com |

| Erlotinib (reference) | - | 0.045 ± 0.003 µM | tandfonline.com |

| Compound (39) | - | 0.02 µM | mdpi.com |

| Compound (40) | - | 0.01 µM | mdpi.com |

| Compound (47) | - | 12 nM | mdpi.com |

DNA Polymerase Inhibition, leading to Chromosomal DNA Replication Disruption

Some quinazolinone derivatives have been identified as inhibitors of bacterial DNA polymerase III, an essential enzyme for DNA replication. researchgate.net This mechanism highlights a potential avenue for developing novel antibacterial agents. While the primary focus of this article is on anticancer activities, the inhibition of DNA replication machinery is a valid strategy in cancer therapy as well. The disruption of chromosomal DNA replication can lead to cell cycle arrest and ultimately cell death in rapidly dividing cancer cells. Research in this specific area for anticancer applications of quinazolinones is an emerging field.

Induction of Apoptosis Pathways

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells. Numerous quinazolinone derivatives have been shown to trigger apoptotic pathways. tandfonline.comnih.gov This can occur through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins such as the Bcl-2 family and the activation of caspases. tandfonline.com

For instance, certain quinazolinone-pyridazine hybrids have been shown to induce apoptosis in liver and colon cancer cells, with some compounds leading to cell cycle arrest at the G1 or G2/M phase. tandfonline.com Another study demonstrated that new quinazolinone derivatives induced apoptosis in breast cancer cells by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. tandfonline.com The table below presents examples of quinazolinone derivatives and their effects on apoptotic markers.

| Compound ID | Cancer Cell Line | Effect on Apoptosis | Source |

| Hybrid 8a | HepG-2, HCT-116, MCF-7 | High cytotoxicity and apoptosis induction | tandfonline.com |

| Compound 5d | MCF7 (Breast Cancer) | Induction of early and late apoptosis, increased caspase-3, Bax upregulation, Bcl-2 downregulation | tandfonline.com |

| Compound 3e | CCRF-CEM (Leukemia) | Increased apoptotic percentage from 2.03% to 48.51% | nih.gov |

| 2,4-dibenzylaminoquinazoline | Breast, colon, bladder cancer | Induces caspase-3 activation and nuclear chromatin degradation | nih.gov |

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it an attractive target for anticancer drugs. nih.gov Several quinazolinone derivatives have been found to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govacs.org This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. researchgate.net

One study reported a quinazolinone derivative, MPC-6827 (Verbulin), which disrupts the mitotic division process and blocks cells at the G2-M phase. nih.gov Another series of quinazoline (B50416) derivatives was designed to target the colchicine binding site of tubulin, with one compound, Q19, showing potent antiproliferative activity against a colon cancer cell line with an IC50 value of 51 nM. nih.gov

| Compound ID | Cancer Cell Line | IC50 (Tubulin Inhibition) | Effect | Source |

| Q19 | HT-29 (Colon Cancer) | - | Potent antiproliferative activity (IC50 = 51 nM) | nih.gov |

| MPC-6827 (Verbulin) | - | - | Disrupts mitotic division, G2-M phase block | nih.gov |

| Compound (Qr) | - | 2.45 µM | Potent antiproliferative activity (IC50 = 0.11 µM) | nih.gov |

| Compound 7j | DU-145 (Prostate) | - | Antiproliferative activity (GI50 50 nM) | acs.org |

Targeting Key Enzymes in Nucleotide Metabolism (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Enzymes involved in the synthesis of nucleotides are critical for DNA replication and repair, making them prime targets for cancer chemotherapy. Quinazolinone derivatives have been developed as inhibitors of key enzymes in this pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.govbenthamdirect.comacs.orgscispace.com

DHFR is crucial for maintaining the cellular pool of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate. researchgate.netdrugbank.com Several quinazolinone-based compounds have been designed as DHFR inhibitors, showing potent antitumor activities. nih.govresearchgate.net For example, one study reported a quinazolinone derivative that inhibited human DHFR with an IC50 value of 0.527 µM and induced S-phase cell cycle arrest and apoptosis. nih.gov

Thymidylate synthase is another critical enzyme in DNA synthesis, and its inhibition by quinazoline antifolates has been an area of active research. acs.orgscispace.comresearchgate.net

| Compound ID | Target Enzyme | Cancer Cell Line | IC50 Value | Source |

| Compound 3e | Human DHFR | CCRF-CEM (Leukemia) | 0.527 ± 0.028 µM | nih.gov |

| Compound 3d | Staphylococcus aureus DHFR | - | 0.769 ± 0.04 μM | nih.gov |

| Compound 31 | Mammalian DHFR | - | 0.4 µM | drugbank.com |

| Compound 28 | Mammalian DHFR | - | 0.5 µM | drugbank.com |

| Compound 30 | Mammalian DHFR | - | 0.4 µM | drugbank.com |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. nih.govumich.edu Inhibiting PARP-1 in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations, can lead to synthetic lethality and cell death. researchgate.net The quinazolinone scaffold has been utilized to develop potent PARP-1 inhibitors. eurekaselect.comrsc.orgijmphs.com

Several studies have reported the design and synthesis of quinazolinone derivatives with significant PARP-1 inhibitory activity. researchgate.netrsc.org For instance, a series of quinazolinone-based compounds were synthesized, with some showing inhibitory activity in the nanomolar range, comparable to the reference PARP inhibitor Olaparib. rsc.org These compounds were also found to induce G2/M phase cell cycle arrest and apoptosis. rsc.org

| Compound ID | Target Enzyme | Cancer Cell Line | IC50 Value | Source |

| Compound 12c | PARP-1 | MCF-7 (Breast Cancer) | 30.38 nM | rsc.org |

| Olaparib (reference) | PARP-1 | - | 27.89 nM | rsc.org |

| Compound (T) | PARP | - | 0.0914 µM | nih.gov |

| Compound (U) | PARP-1 | MX-1 | 13.3 nM | nih.gov |

| SVA-11 | PARP-1 | - | Dock score: -10.421 | eurekaselect.com |

Cathepsin Inhibition (e.g., Cathepsin B and H)

Cathepsins, a class of proteases, are integral to numerous physiological functions, with their abnormal activity linked to diseases like cancer. nih.gov Quinazolinone derivatives have shown potential as inhibitors of these enzymes, particularly Cathepsin B and Cathepsin H. nih.govresearchgate.net

A study involving the synthesis of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines highlighted their inhibitory effects on mammalian hepatic cysteine proteases, including Cathepsins B, H, and L. nih.gov Among the synthesized compounds, (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline was identified as a particularly potent inhibitor for all three cathepsins. nih.gov Further research into bischalcones and their quinazoline-2(1H)-one and quinazoline-2(1H)-thione derivatives also demonstrated their potential as inhibitors of Cathepsin B and Cathepsin H. researchgate.net The mode of inhibition was found to be competitive for the thione derivatives and non-competitive for the one derivatives. researchgate.net

Antimicrobial and Antifungal Activities

With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical. Quinazolinone scaffolds have demonstrated significant antimicrobial and antifungal properties. nih.govnih.govmdpi.comnih.govrroij.comnih.gov These compounds are particularly effective against Gram-positive bacteria. nih.gov

Investigating Mechanisms of Action against Bacterial and Fungal Pathogens

The antimicrobial action of quinazolinone derivatives is multifaceted. One primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov This disruption of DNA synthesis ultimately hinders bacterial proliferation. researchgate.net Another mechanism involves the interaction of these compounds with the microbial cell wall, leading to its breakdown. nih.gov

Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of a halogen at positions 6 and 8, can enhance antimicrobial activity. nih.gov For instance, N-hexyl substituted isatin-quinazoline derivatives have shown notable activity against a range of bacteria and fungi. nih.gov Similarly, the introduction of a trifluoromethyl group at the 2-position of the 4(3H)-QLO scaffold has been found to improve antifungal activity. mdpi.com

| Compound Type | Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Pyrazol-quinazolinone compounds | Seven phytopathogenic fungi | Significant antifungal activity at 150 and 300 mg/L | mdpi.com |

| Triazolo[1,5-a]quinazolinone | Aspergillus niger | Inhibition zone of 28.57 mm, comparable to fluconazole | nih.gov |

| Triazolo[1,5-a]quinazolinone | Candida albicans | Moderate activity with a MIC value of 7.5 mg/mL | nih.gov |

| Triazolo[1,5-a]quinazolinone | Aspergillus flavus | Moderate activity with a MIC value of 15 mg/mL | nih.gov |

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives are recognized for their significant anti-inflammatory and analgesic effects, making them promising candidates for new drug development in this area. nih.govnih.govmdpi.comnih.govresearchgate.net

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

A key mechanism for the anti-inflammatory action of quinazolinones is the inhibition of cyclooxygenase (COX) enzymes, especially the COX-2 isoform, which is induced during inflammation. nih.govtandfonline.com Several novel quinazolinone derivatives conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide have been synthesized and shown to be selective COX-2 inhibitors. nih.govtandfonline.com For example, compounds 4b, 7c, and 13b exhibited anti-inflammatory activity comparable to celecoxib (B62257) in vivo. nih.gov Molecular docking studies have supported these findings, indicating that the quinazolinone scaffold can effectively bind to the active site of the COX-2 enzyme. nih.govitmedicalteam.pl The presence of a p-benzene sulfonamide moiety on the phenyl ring of 2,3-disubstituted-4(3H)-quinazolinones has been linked to potent COX-2 inhibition. researchgate.net

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The transcription factor Nuclear Factor Kappa B (NF-κB) is a critical regulator of pro-inflammatory gene expression. nih.govpacific.edu Quinazolinone derivatives have been found to modulate the NF-κB signaling pathway, contributing to their anti-inflammatory effects. nih.govpacific.edunih.gov These compounds can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thus blocking the translocation of NF-κB to the nucleus. nih.govnih.gov Studies have shown that quinazolinone derivatives can effectively block LPS-induced COX-2 gene formation through this pathway. nih.gov Specifically, compounds with halogen substituents at the R1 position of the aromatic ring demonstrated significant inhibition of COX-2 mRNA expression. nih.gov

Antimalarial and Antiparasitic Activities

The emergence of drug-resistant parasites has created an urgent need for new antimalarial and antiparasitic drugs. nih.govnih.govmdpi.comrroij.com Quinazolinone scaffolds have shown considerable promise in this field.

A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the structure of febrifugine, have demonstrated in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov The 4-quinazolinone moiety is considered essential for this activity. nih.gov More recent research on quinazolinone-2-carboxamide derivatives has led to the identification of potent inhibitors active against resistant strains of malaria. acs.orgacs.org One such inhibitor, 19f, was found to be 95-fold more potent than the initial hit compound and demonstrated a rapid in vitro killing profile. acs.orgacs.org In silico studies have also identified novel quinazolin-2,4-dione hybrids as potential antimalarials targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). frontiersin.org

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Quinazolinone-2-carboxamide derivatives | P. falciparum (including resistant strains) | Identified potent inhibitors with in vivo efficacy. Compound 19f was 95-fold more potent than the hit compound. | acs.orgacs.orgresearchgate.net |

| 2,3-substituted quinazolin-4(3H)-one derivatives | Plasmodium berghei | Showed in vivo antimalarial activity in mice. The 4-quinazolinone moiety is crucial. | nih.gov |

| Quinazolin-2,4-dione hybrids | P. falciparum Dihydroorotate dehydrogenase (pfDHODH) | In silico docking identified compounds with high binding affinity, suggesting potential as pfDHODH inhibitors. | frontiersin.org |

Anticonvulsant Activity

The quinazolinone scaffold is a significant structure in the development of anticonvulsant agents. nih.gov Methaqualone, a well-known quinazolinone derivative, was previously used as a sedative-hypnotic and has demonstrated anticonvulsant properties. mdpi.com Research has shown that modifications to the methaqualone structure can lead to active compounds with potentially lower toxicity. capes.gov.br

The mechanism of anticonvulsant action for many quinazolinone derivatives is believed to involve the enhancement of GABAergic neurotransmission. Specifically, these compounds can act as positive allosteric modulators of the GABA-A receptor. mdpi.comnuph.edu.ua For instance, methaqualone is suggested to interact with the transmembrane β(+)/α(−) subunit interface of the GABA-A receptor. mdpi.com Molecular docking studies have proposed that the N1 atom of the quinazolinone ring can form a hydrogen bond with Ile218 at the benzodiazepine (B76468) binding site of the GABA-A receptor, while the carbonyl group can interact with Lys215. mdpi.com

Another potential mechanism for the anticonvulsant activity of quinazolinone derivatives is the inhibition of carbonic anhydrase (CA) in the brain. Inhibition of this enzyme leads to an increase in carbon dioxide concentration, which has a positive effect on managing epilepsy. mdpi.comnih.gov However, in silico studies on some 2,3-disubstituted quinazolin-4(3H)-one derivatives suggested that their anticonvulsant action is more likely due to their binding to the allosteric site of the GABA-A receptor rather than CA II inhibition, as the ligand-CA II complexes were found to be unstable in molecular dynamics simulations. mdpi.com This was further supported by in vivo flumazenil (B1672878) antagonism assays. mdpi.com

Structure-activity relationship (SAR) studies have provided insights into the features that influence the anticonvulsant activity of quinazolinone derivatives. The presence of a quinazoline nucleus is considered a necessary requirement. nih.gov Substitutions on this core structure significantly impact activity. For example, in a series of fluorinated quinazolines, para-substituted analogs showed higher activity than meta- or di-substituted ones, and electron-withdrawing groups at the para position generally produced more potent anticonvulsant activity. nih.gov Other studies have indicated that a chlorine atom at position 7 and a 2-amino phenyl group at position 3 can favor anticonvulsant activity. nih.gov Furthermore, a butyl substitution at position 3 has been shown to be effective in preventing the spread of seizure discharge and increasing the seizure threshold. nih.govnih.gov

Several studies have evaluated the anticonvulsant potential of various quinazolinone derivatives using animal models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES)-induced seizure tests. nih.govnih.gov

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound Type | Key Structural Features | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Methaqualone | 2-methyl-3-o-tolyl-quinazolin-4(3H)-one | Positive allosteric modulator of GABA-A receptor | mdpi.com |

| Fluorinated quinazolines | Para-substituted aromatic ring with electron-withdrawing groups | Not specified | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | Varied substitutions at positions 2 and 3 | Positive allosteric modulator of GABA-A receptor | mdpi.com |

| Quinazolinone analogs | Chlorine at position 7, 2-amino phenyl at position 3 | Not specified | nih.gov |

| Quinazolinone derivatives | Butyl substitution at position 3 | Prevention of seizure discharge spread | nih.govnih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Quinazolinone derivatives have emerged as a significant class of compounds with notable antioxidant properties. mdpi.com The development of new antioxidant agents is crucial to combat the damage caused by excessive free radicals and oxidative stress in the human body. mdpi.com The antioxidant potential of quinazolinones has been a subject of recent and growing interest. mdpi.com

The mechanism of antioxidant action of quinazolinone derivatives is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. sapub.org This free radical scavenging activity has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) methods. nih.gov The DPPH assay, in particular, is widely used and relies on the discoloration of the purple DPPH radical to a stable yellow molecule upon accepting an electron or hydrogen radical. sapub.orgresearchgate.net

Structure-activity relationship studies have revealed that the antioxidant capacity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core and any attached phenyl rings. The presence of hydroxyl (-OH) groups, especially in ortho or para positions on a phenyl ring at position 2, is crucial for antioxidant activity. nih.gov In some cases, the presence of at least one hydroxyl group in addition to a methoxy (B1213986) substituent is required for notable activity. nih.gov Dihydroxy derivatives, particularly those with two hydroxyl groups in the ortho position on the phenyl ring, have shown potent antioxidant and even metal-chelating properties. nih.gov

Furthermore, the introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. nih.gov The conjugation of double bonds can also contribute to higher antioxidant properties due to the resonance stabilization of the resulting phenoxyl radical. nih.gov In contrast, some studies have shown that the introduction of electron-withdrawing groups like trifluoromethyl can also lead to significant antioxidant activity. rsc.org

Several studies have synthesized and evaluated various series of quinazolinone derivatives for their antioxidant potential. For example, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one has been identified as a potent antioxidant with promising metal-chelating properties. nih.gov Another study found that quinazolinones linked to amino acids exhibited good antioxidant activity, with some compounds showing better activity than the standard antioxidant butylated hydroxytoluene (BHT). eurjchem.com

Table 2: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound Series | Key Findings | Assay Methods | Reference |

|---|---|---|---|

| 2-Substituted quinazolin-4(3H)-ones | Ortho or para dihydroxy substitution on the 2-phenyl ring enhances activity. An ethylene linker increases activity. | DPPH, ABTS, CUPRAC | nih.gov |

| Phenolic derivatives of quinazolin-4(3H)-one | Ortho diphenolic derivatives showed the highest radical scavenging activity. | ABTS, DPPH, NO scavenging | mdpi.com |

| Quinazolinones linked to amino acids | Compounds 1f, 2f, 2g, and 1g showed good antioxidant activity, superior to BHT. | Not specified | eurjchem.com |

| Quinazolinone-vanillin derivatives | Compound with three electron-donating groups showed the highest DPPH scavenging activity. | DPPH | sapub.org |

| 2-thioxobenzo[g]quinazoline derivatives | Reported to have antioxidant activity. | Not specified | nih.gov |

Other Biologically Relevant Activities (e.g., Antihypertensive, Antidiabetic, Antiviral, Sedative-hypnotic)

The versatile quinazolinone scaffold is associated with a wide array of pharmacological activities beyond anticonvulsant and antioxidant effects. mdpi.comnih.gov

Antihypertensive Activity: Quinazolinone derivatives have been investigated for their potential as antihypertensive agents. nih.govingentaconnect.comtandfonline.com Prazosin, a well-known antihypertensive drug, features a quinazoline moiety and acts as an α1-adrenergic receptor antagonist. tandfonline.com Studies on novel substituted quinazolin-4(3H)-one derivatives have identified compounds that exhibit hypotensive effects and induce bradycardia, with some showing better activity than prazosin. nih.govingentaconnect.combenthamdirect.com Structure-activity relationship studies suggest that the substitution pattern on the peripheral phenyl rings greatly influences antihypertensive activity. tandfonline.com For instance, the presence of electron-withdrawing groups like -NO2 and -Cl on the phenyl ring attached to the quinazolinone moiety can increase antihypertensive activity. tandfonline.com

Antidiabetic Activity: Quinazolinone and its derivatives are considered effective pharmacophoric units for designing and developing new antidiabetic agents. ekb.egekb.eg Diabetes mellitus is a chronic metabolic disease characterized by high blood sugar levels, and controlling these levels is the primary goal of treatment. ekb.eg Quinazolinone derivatives have been explored for their potential to lower blood glucose through various mechanisms. Some derivatives have shown α-glucosidase inhibitory activity, which helps in controlling postprandial hyperglycemia. ekb.egnih.gov For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one were found to be potent inhibitors of α-glucosidase. ekb.eg Other quinazolinone derivatives have been investigated as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, which increase insulin (B600854) sensitivity. nih.gov

Antiviral Activity: The quinazolinone scaffold has also demonstrated potential in the development of antiviral agents. acs.orgresearchgate.net Derivatives of quinazolinone have been reported to possess antiviral activities, contributing to the prevention and treatment of plant diseases. acs.org A study on myricetin (B1677590) derivatives containing a quinazolinone moiety revealed that some of these compounds exhibited good antiviral activities in vivo. acs.org Microscale thermophoresis tests indicated that one of the compounds had a strong binding affinity to the tobacco mosaic virus coat protein (TMV-CP). acs.org

Sedative-hypnotic Activity: The sedative-hypnotic properties of quinazolinones are well-documented, with methaqualone being a primary example. mdpi.comipinnovative.com This class of compounds often exerts its effects through positive allosteric modulation of the GABA-A receptor, similar to benzodiazepines and barbiturates. ipinnovative.com This interaction leads to central nervous system depression, resulting in sedation and hypnosis. ipinnovative.com Research has also explored other quinazolinone derivatives for these effects. For instance, some 2-substituted-4(H)-quinazolinones with electronegative groups have been found to produce anxiolysis without the sedative-hypnotic side effects, suggesting a potential for developing more targeted anxiolytic therapies. nih.goveurekaselect.com

Target Identification Methodologies in Quinazolinone Research

Identifying the cellular targets of bioactive small molecules like quinazolinone derivatives is a critical step in drug discovery and understanding their mechanisms of action. rsc.org Various methodologies are employed for this purpose, which can be broadly categorized into affinity-based, genetic-based, and computational approaches.

Affinity-Based Approaches

Affinity-based target identification remains a common and powerful strategy. rsc.org This approach typically involves using a small-molecule "bait" (an affinity probe) to "fish" for its binding partners (targets) from a complex biological sample, such as a cell lysate. rsc.orgrsc.org

The process generally involves:

Probe Design and Synthesis: A quinazolinone derivative of interest is chemically modified to incorporate a reactive group (for covalent capture, often a photoaffinity label) and a tag (like biotin) for enrichment and detection. rsc.org Photoaffinity labeling is particularly useful as it can capture targets in live cells, even for reversible interactions with moderate affinity. rsc.org

Labeling: The probe is incubated with the biological sample (e.g., live cells or cell lysate). For photoaffinity probes, this is followed by UV irradiation to induce covalent cross-linking between the probe and its target proteins.

Enrichment and Identification: The tagged protein-probe complexes are then enriched, for example, using streptavidin beads if the tag is biotin. After washing away non-specifically bound proteins, the captured proteins are eluted and identified using techniques like mass spectrometry.

This method has been instrumental in identifying the targets of various bioactive compounds and holds significant potential for elucidating the molecular targets of novel quinazolinone derivatives. rsc.org

Computational Approaches for Target Prediction (e.g., Chemogenomic Database Analysis)

Computational methods are increasingly used to predict the biological targets of small molecules, including quinazolinone derivatives. frontiersin.orgnih.gov These in silico techniques leverage the vast amount of available biological and chemical data.

Molecular Docking and Simulation: This structure-based approach involves docking the 3D structure of a quinazolinone derivative into the binding sites of known protein structures. frontiersin.orgnih.gov The binding affinity and mode are calculated to predict potential targets. Molecular dynamics (MD) simulations can further investigate the stability of the predicted ligand-protein complexes. nih.gov For example, computational screening of quinazoline derivatives has been used to identify potential inhibitors of enzymes like PARP10. nih.gov

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the essential structural features of active quinazolinone compounds. This model is then used to screen large databases of compounds or targets to find molecules with similar properties, thereby predicting potential targets. frontiersin.org

Chemogenomic Database Analysis: This approach utilizes large-scale databases that link chemical structures to their biological targets (e.g., ChEMBL). ucl.ac.uk By comparing the structure of a novel quinazolinone derivative to the structures of compounds with known targets in these databases, one can infer potential targets based on the principle of chemical similarity (i.e., similar molecules often have similar targets). This method is valuable for generating hypotheses about a compound's mechanism of action that can then be tested experimentally.

Bioactivity Profiling and Similarity Searches

Following a comprehensive and thorough search of publicly available scientific literature and chemical databases, no specific bioactivity profiling or similarity search data was found for the chemical compound 2,5-Dimethylquinazolin-4(1H)-one.

Extensive queries of major scientific and chemical data repositories, including but not limited to PubChem and ChEMBL, did not yield any published research or screening data for this particular molecule. While the quinazolinone scaffold itself is a well-documented pharmacophore present in numerous biologically active compounds, and many of its derivatives have been synthesized and evaluated for a wide range of therapeutic targets, research on the specific 2,5-dimethyl substituted analog appears to be absent from the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or discussions on the bioactivity and molecular similarity of this compound as per the requested outline. The absence of such data precludes any analysis of its potential pharmacological effects or its relationship to other known bioactive molecules.

Advanced Applications and Future Directions in 2,5 Dimethylquinazolin 4 1h One Research

Rational Design and Synthesis of Novel Quinazolinone Hybrids and Conjugates

The rational design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in modern drug discovery. This approach aims to create synergistic effects, target multiple biological pathways simultaneously, or improve the pharmacokinetic profile of a lead compound. For 2,5-Dimethylquinazolin-4(1H)-one, this involves covalently linking its core structure to other known bioactive moieties.

Research has demonstrated the success of creating hybrids from similar quinolone and quinazolinone scaffolds. nih.govrsc.org For instance, pyrimidine-quinolone hybrids have been designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an important target in cancer metabolism. nih.gov Similarly, quinoline-oxadiazole hybrids have been synthesized and shown to possess considerable cytotoxic activity against cancer cell lines like hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). rsc.org

Applying this principle, the 2,5-dimethylquinazolinone moiety could be conjugated with various pharmacophores to create novel therapeutic agents. The design process often involves using molecular docking to predict how these new hybrids will interact with biological targets. nih.gov

Table 1: Illustrative Design Concepts for this compound Hybrids

| Hybrid Concept | Target Pharmacophore | Potential Therapeutic Rationale |

|---|---|---|

| Anticancer Hybrid | Oxadiazole | Combines the quinazolinone core with a known anticancer moiety to enhance cytotoxicity. rsc.org |

| Antimicrobial Hybrid | Thiazole | Creates a dual-action agent potentially effective against resistant bacterial or fungal strains. |

| Neuroprotective Hybrid | Adamantane | Links the scaffold to a fragment known to interact with targets in the central nervous system. |

| Enzyme Inhibitor Hybrid | Pyrimidine (B1678525) | Designed to inhibit specific enzymes, such as kinases or dehydrogenases, involved in disease. nih.gov |

The synthesis of these hybrids can be achieved through various chemical reactions, often employing linkers to connect the two molecular halves. The choice of linker can significantly impact the molecule's shape and flexibility, influencing its binding affinity with the target protein. nih.gov

Exploration of New Therapeutic Areas for Dimethylquinazolinones

The versatility of the broader quinazolinone and dihydroquinazolinone family suggests that derivatives of this compound could be effective in multiple therapeutic areas beyond their initial applications. rsc.org The core structure is a key component in compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antileishmanial activities. nih.govmdpi.com

One significant area of exploration is in oncology. Certain 2,3-dihydroquinazolin-4(1H)-ones have been identified as broad-spectrum cytotoxic agents that function by inhibiting tubulin polymerization, a mechanism central to mitosis and a target for established anticancer drugs. nih.gov Another promising avenue is in treating infectious diseases. Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been reported as a new class of agents against leishmaniasis, a parasitic disease. mdpi.com These compounds were shown to bind effectively to key leishmanial enzymes like Trypanothione Reductase. mdpi.com Given these precedents, designing and screening a library of 2,5-dimethylquinazolinone derivatives against such targets is a logical next step.

Table 2: Potential New Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale Based on Similar Scaffolds |

|---|---|---|

| Oncology | Tubulin | Inhibition of tubulin polymerization, disrupting mitosis in cancer cells. nih.gov |

| Infectious Disease (Leishmaniasis) | Trypanothione Reductase, Pyridoxal Kinase | Inhibition of essential parasitic enzymes. mdpi.com |

| Infectious Disease (Bacterial) | DNA Gyrase, Topoisomerase IV | Interference with bacterial DNA replication, a common mechanism for quinolone-type antibiotics. |

| Neurodegenerative Disorders | Cholinesterases | Modulation of neurotransmitter levels, based on activities of other quinazolinone derivatives. mdpi.com |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Inhibition of inflammatory pathways. nih.gov |

Development of Innovative and Sustainable Synthetic Approaches for Enhanced Accessibility

While classic synthetic routes to quinazolinones exist, modern chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. nih.gov The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical scaffolds to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.gov

Traditional methods for preparing the quinazolinone core often involved multiple steps, harsh reaction conditions, and the use of toxic reagents. rsc.org Innovative strategies are being explored to overcome these limitations. These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improve yields. It has been successfully used to synthesize pyrimidine-quinolone hybrids. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient. Acetic acid has been used as a simple and effective medium for the multicomponent synthesis of related pyrimido[4,5-b]quinolines. nih.gov

Green Catalysts and Solvents: Research is moving towards using non-toxic, recyclable catalysts and avoiding volatile organic solvents. nih.gov The use of ionic liquids as recyclable promoters and reaction media is one such approach being investigated for heterocyclic synthesis. nih.gov

Applying these innovative methods to the synthesis of this compound and its derivatives would make the compound more accessible for research and potential large-scale production.

Integration of Artificial Intelligence and Machine Learning in Dimethylquinazolinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, enabling a more targeted and efficient approach. nih.gov

For this compound, AI and ML can be integrated at multiple stages of the discovery pipeline:

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. stanford.edu By training a model on the chemical space of known bioactive quinazolinones, it could generate novel derivatives of this compound with a high probability of being active against a specific biological target. stanford.edu

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of molecules with their biological activity. youtube.com A QSAR model for dimethylquinazolinones could predict the activity of unsynthesized derivatives, allowing chemists to prioritize the most promising compounds for synthesis and testing.

ADMET Prediction: Predicting a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial. In-silico models built with ML can forecast these properties for 2,5-dimethylquinazolinone derivatives, helping to avoid costly failures late in the development process.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against a protein target to identify potential hits. This can be used to explore how different substitutions on the 2,5-dimethylquinazolinone scaffold might improve binding affinity.

The combination of Quantitative Systems Pharmacology (QSP) models with AI/ML offers a symbiotic approach to unlock new insights from complex biological data and guide drug development. frontiersin.org

Table 4: Applications of AI/ML in the this compound Discovery Pipeline

| Discovery Stage | AI/ML Application | Objective |

|---|---|---|

| Hit Identification | Virtual Screening, Generative AI | Identify novel 2,5-dimethylquinazolinone derivatives with potential activity against a target. stanford.edu |

| Lead Generation | QSAR Modeling | Correlate chemical structure with biological activity to guide initial optimization. youtube.com |

| Lead Optimization | ADMET Prediction, Molecular Dynamics | Refine lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov |

| Preclinical Development | Disease Progression Modeling | Simulate the effect of a drug candidate in a virtual patient population to inform clinical trial design. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethylquinazolin-4(1H)-one and its derivatives?

- Methodological Answer : The synthesis of quinazolinone derivatives often employs heterogeneous catalysis (e.g., solid acid catalysts) to improve reaction efficiency and yield. For example, cyclization reactions using acetic anhydride under reflux conditions (120°C, 6–8 hours) with catalysts like zeolites or sulfonated carbon can achieve yields >75% . Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 for amine to carbonyl components) are critical for minimizing side products. Characterization via TLC and HPLC ensures purity before downstream applications.

Q. How should researchers characterize this compound structurally?

- Methodological Answer : Standard protocols include:

- NMR Spectroscopy : ¹H NMR (δ 2.3–2.6 ppm for methyl groups; aromatic protons at δ 7.1–8.3 ppm) and ¹³C NMR (carbonyl peak at ~165 ppm) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 203.1) .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .

- X-ray Crystallography : For unambiguous confirmation of substituent positions in analogs (e.g., 3-substituted derivatives) .

Q. What basic biological assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Fluorometric SIRT1 inhibition assays (IC₅₀ determination) using NAD⁺-dependent deacetylase protocols .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity at 10–100 μM concentrations .

- Antihistaminic Activity : Radioligand binding assays for H1 receptor affinity (Ki values) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance bioactivity?

- Methodological Answer : Rational design strategies include:

- Electron-Withdrawing Groups : Introducing substituents like nitro or trifluoromethyl at position 3 improves SIRT1 inhibition (e.g., MHY2251, IC₅₀ = 0.8 μM vs. parent compound IC₅₀ = 5.2 μM) .

- Heterocyclic Fusion : Cyclization via Kostanecki-Robinson reactions (acetic anhydride/pyridine) generates pyrano[2,3-b]quinazolinones, enhancing fluorescence for imaging applications .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of substituents on binding affinity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or cell line variability. Mitigation strategies:

- Dose-Response Reproducibility : Validate results across ≥3 independent experiments with internal controls (e.g., staurosporine for cytotoxicity).

- Meta-Analysis : Pool data from studies using standardized protocols (e.g., PRISMA guidelines) to identify confounding variables .

- Orthogonal Assays : Confirm SIRT1 inhibition via Western blot (acetylated p53 levels) alongside fluorometric assays .

Q. What advanced catalytic systems improve the scalability of quinazolinone synthesis?

- Methodological Answer : Green chemistry approaches include:

- Heterogeneous Catalysts : Sulfated zirconia (yield: 82%, TON = 1,200) for solvent-free reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150 W) with comparable yields .

- Flow Chemistry : Continuous systems using packed-bed reactors (residence time: 2 minutes) for gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.